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molecular formula C13H9Cl2NO B8655313 1-(4-Chlorophenyl)-2-(5-chloropyridin-3-yl)ethanone

1-(4-Chlorophenyl)-2-(5-chloropyridin-3-yl)ethanone

Cat. No. B8655313
M. Wt: 266.12 g/mol
InChI Key: RQCPHWBHEMBRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296736B2

Procedure details

1-(4-chlorophenyl)ethanone (17.22 ml, 133 mmol) was added to an ice cold solution of 3-bromo-5-chloropyridine (24.3 g, 126 mmol) and sodium 2-methylpropan-2-olate (30.3 g, 316 mmol) in THF (158 ml) under an argon atmosphere. (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (0.731 g, 1.263 mmol) and diacetoxypalladium (0.283 g, 1.263 mmol) were then added and the solution was heated to 70° C. for 1.5 hours. The solution was cooled to rt and diluted with ice, 2N HCl (95 mL) followed by EtOAc (300 ml). The layers were partitioned and the aqueous layer was washed with EtOAc (2×100 ml). The organics were washed with brine, dried over Na2SO4, filtered, and concentrated. The residue obtained was enriched on a silica gel column. The fractions containing the product were combined and concentrated. To the residue obtained was added 130 ml of Et2O and the suspension was heated to a reflux in a water bath. The suspension was then cooled in an ice bath. The solids were collected by filtration to provide the title compound.
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
17.22 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24.3 g
Type
reactant
Reaction Step Two
Quantity
30.3 g
Type
reactant
Reaction Step Two
Name
Quantity
158 mL
Type
solvent
Reaction Step Two
Quantity
0.731 g
Type
reactant
Reaction Step Three
Quantity
0.283 g
Type
catalyst
Reaction Step Three
Name
Quantity
95 mL
Type
solvent
Reaction Step Four
Name
Quantity
130 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.Br[C:12]1[CH:13]=[N:14][CH:15]=[C:16]([Cl:18])[CH:17]=1.CC([O-])(C)C.[Na+].CC1(C)C2C=CC=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=2OC2C1=CC=CC=2P(C1C=CC=CC=1)C1C=CC=CC=1>C1COCC1.Cl.C(O[Pd]OC(=O)C)(=O)C.CCOCC.CCOC(C)=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH2:9][C:12]2[CH:13]=[N:14][CH:15]=[C:16]([Cl:18])[CH:17]=2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
300 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
17.22 mL
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C)=O
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
24.3 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)Cl
Name
Quantity
30.3 g
Type
reactant
Smiles
CC(C)(C)[O-].[Na+]
Name
Quantity
158 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.731 g
Type
reactant
Smiles
CC1(C2=CC=CC(=C2OC=2C(=CC=CC12)P(C1=CC=CC=C1)C1=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)C
Name
Quantity
0.283 g
Type
catalyst
Smiles
C(C)(=O)O[Pd]OC(C)=O
Step Four
Name
Quantity
95 mL
Type
solvent
Smiles
Cl
Step Five
Name
Quantity
130 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to rt
CUSTOM
Type
CUSTOM
Details
The layers were partitioned
WASH
Type
WASH
Details
the aqueous layer was washed with EtOAc (2×100 ml)
WASH
Type
WASH
Details
The organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue obtained
ADDITION
Type
ADDITION
Details
The fractions containing the product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
To the residue obtained
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated to
TEMPERATURE
Type
TEMPERATURE
Details
a reflux in a water bath
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was then cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(CC=1C=NC=C(C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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